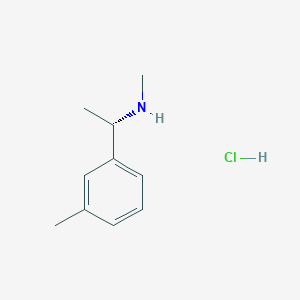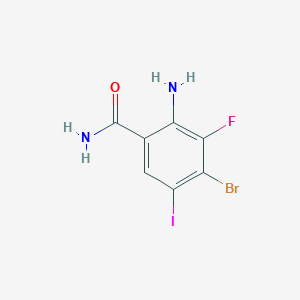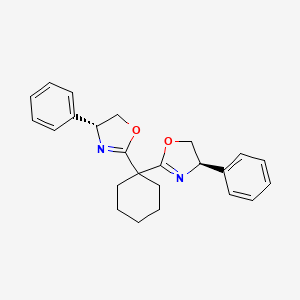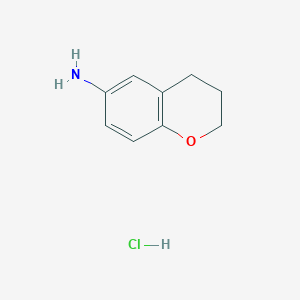
Chroman-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chroman-6-amine hydrochloride is a chemical compound with the CAS Number: 2250243-12-8 . It has a molecular weight of 185.65 and its IUPAC name is chroman-6-amine hydrochloride . It is a solid substance .
Synthesis Analysis
The synthesis of chroman derivatives, which includes Chroman-6-amine hydrochloride, has been achieved using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .
Molecular Structure Analysis
The InChI Code of Chroman-6-amine hydrochloride is 1S/C9H11NO.ClH/c10-8-3-4-9-7 (6-8)2-1-5-11-9;/h3-4,6H,1-2,5,10H2;1H . The InChI key is MARJYYYCUUOSIK-UHFFFAOYSA-N .
Chemical Reactions Analysis
Chroman derivatives, including Chroman-6-amine hydrochloride, can be synthesized through a highly enantio- and diastereoselective method using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .
Physical And Chemical Properties Analysis
Chroman-6-amine hydrochloride is a solid substance . It is stored in an inert atmosphere at room temperature . .
Scientific Research Applications
Chemical Synthesis and Drug Development
Chroman-6-amine hydrochloride has been implicated in various chemical syntheses and drug development processes. Notably, chroman-containing primary amines, akin to Chroman-6-amine hydrochloride, serve as crucial building blocks for synthesizing chroman-derived pharmaceutical agents, underscoring their significance in drug discovery (Zhang et al., 2004). Moreover, the research on derivatives of polycyclic aromatic hydrocarbons, akin to Chroman-6-amine hydrochloride, has yielded promising results, especially in the context of anticancer agents. One such study revealed that a hydrochloride salt derivative exhibited significant activity against a colon cancer cell line, demonstrating the potential of Chroman-6-amine hydrochloride derivatives in cancer therapy (Banik et al., 2010).
Antiprotozoal Applications
The derivatives of Chroman-6-amine hydrochloride have been identified to possess notable antiprotozoal activity. Compounds with chromene and chromane scaffolds, closely related to Chroman-6-amine hydrochloride, have been synthesized and evaluated for their antiprotozoal properties. These studies have highlighted the potential of Chroman-6-amine hydrochloride derivatives as promising lead compounds in the treatment of protozoal infections (Harel et al., 2013).
Material Science and Polymer Research
Chroman-6-amine hydrochloride and its derivatives have found applications in material science, particularly in the development of responsive hydrogels. For instance, chitosan hydrogels cross-linked with derivatives of Chroman-6-amine hydrochloride have demonstrated pH- and temperature-responsive properties, making them suitable for targeted drug delivery applications (Karimi et al., 2018). This responsiveness to environmental stimuli accentuates the potential of Chroman-6-amine hydrochloride derivatives in creating smart materials for advanced biomedical applications.
Environmental Applications
In the realm of environmental science, Chroman-6-amine hydrochloride derivatives have been employed in the fabrication of SERS-active capture matrices for the detection of pollutants like hexavalent chromium. This indicates the versatility of Chroman-6-amine hydrochloride derivatives in environmental monitoring and remediation efforts (Mosier-Boss & Putnam, 2013).
Biopolymer Modification and Medical Applications
The potential of Chroman-6-amine hydrochloride in the field of biopolymers and medical science is underscored by its use in the modification of aminated polysaccharides. These modifications are crucial for achieving targeted properties in biomedical applications, as demonstrated by the selective O-acylation of 6-amino-6-deoxy-cellulose, which is vital for solubility and miscibility in various medical applications (Fox & Edgar, 2012).
Mechanism of Action
Target of Action
Chroman-6-amine hydrochloride is a complex molecule with potential therapeutic applications. It’s worth noting that chroman derivatives have been associated with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-depressant effects . Therefore, it’s plausible that Chroman-6-amine hydrochloride may interact with multiple targets in the body.
Mode of Action
Chroman derivatives have been shown to interact with phospholipids, forming stable monomolecular layers . This interaction could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Chroman derivatives have been associated with various pharmacological activities, suggesting that they may affect multiple biochemical pathways . For instance, chroman derivatives have been shown to inhibit the TNF-α-induced ICAM-1 expression on human endothelial cells, indicating a potential role in inflammatory pathways .
Pharmacokinetics
The presence of a palmitoyl chain in similar compounds has been shown to strongly increase surface activity, which could potentially impact bioavailability .
Result of Action
Chroman derivatives have been associated with various pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The stability of similar compounds has been shown to be influenced by the presence of a palmitoyl chain .
Safety and Hazards
Chroman-6-amine hydrochloride has been classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and specific measures to take if swallowed or if it comes in contact with skin or eyes .
Future Directions
Chromanone or Chroman-4-one, which is structurally similar to Chroman-6-amine hydrochloride, is a significant and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .
properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6H,1-2,5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARJYYYCUUOSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)OC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

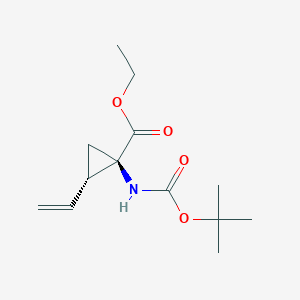


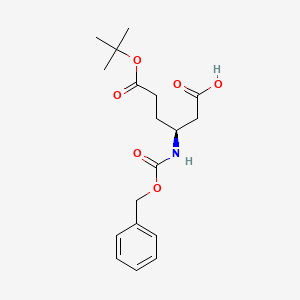
![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)
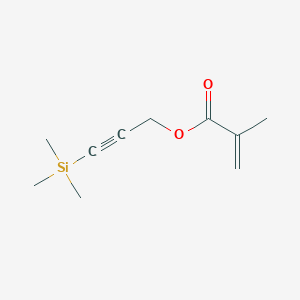

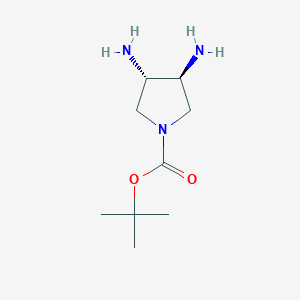

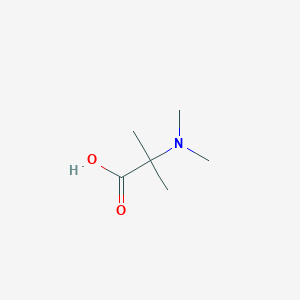
![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592610.png)
